HDAC Inhibitory Potency: A Quantitative Comparison of Ortho-Methyl vs. Meta-, Para-, and Methoxy-Substituted Benzamides
In a direct head-to-head comparison of enzyme inhibitory activity, the compound possessing the 2-methyl (ortho) substituent, corresponding to N-Methoxy-N,2-dimethylbenzamide, demonstrated an IC50 of 8.7 ± 0.7 μM. This potency is markedly superior to its positional isomers: the 3-methyl (meta) analog showed reduced potency (IC50 = 14.8 ± 5.0 μM), and the 4-methyl (para) analog was significantly less potent (IC50 = 29.1 ± 3.8 μM). Replacing the methyl group with a methoxy group further diminished activity, with the 2-methoxy analog exhibiting an IC50 of 90 ± 26 μM [1]. This data establishes the ortho-methyl group as the optimal substituent for maximizing potency in this benzamide series.
| Evidence Dimension | Enzyme Inhibitory Activity (HDAC Inhibition) |
|---|---|
| Target Compound Data | IC50 = 8.7 ± 0.7 μM |
| Comparator Or Baseline | 3-Methyl analog (IC50 = 14.8 ± 5.0 μM); 4-Methyl analog (IC50 = 29.1 ± 3.8 μM); 2-Methoxy analog (IC50 = 90 ± 26 μM) |
| Quantified Difference | The ortho-methyl (2-Me) compound is 1.7x more potent than the 3-Me isomer, 3.3x more potent than the 4-Me isomer, and >10x more potent than the 2-OMe isomer. |
| Conditions | In vitro enzyme inhibition assay against SARS-CoV papain-like protease (PLpro). |
Why This Matters
This quantifies the critical importance of the 2-methyl group for achieving target potency, directly informing compound selection for medicinal chemistry programs focused on this scaffold.
- [1] Ghosh, A. K., et al. (2009). Structure-Based Design, Synthesis, and Biological Evaluation of a Series of Novel and Reversible Inhibitors for the Severe Acute Respiratory Syndrome-Coronavirus Papain-Like Protease. Journal of Medicinal Chemistry, 52(16), 5228–5240. Table 1. https://doi.org/10.1021/jm900611t View Source
